

Application Note: NMR Spectral Assignment of 16-Epi-voacarpine

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Compound of Interest

Compound Name: 16-Epi-voacarpine

Cat. No.: B1631062

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Abstract

This protocol details the structural elucidation and spectral assignment of **16-Epi-voacarpine** (specifically the 19E-isomer), a bioactive indole alkaloid found in *Gelsemium elegans*.^[1] Unlike the Iboga-type alkaloids often associated with the "Voacanga" genus, this specific epimer possesses a sarpagine skeleton. The primary challenge in its assignment lies in distinguishing the stereochemistry at C-16 (endo/exo carbomethoxy group) and the geometry of the C-19/C-20 ethylidene side chain. This guide provides a self-validating workflow using 1D (

H,

C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques to unambiguously assign these stereocenters.

Introduction & Structural Context

16-Epi-voacarpine is a monoterpenoid indole alkaloid.^[2] The "16-epi" designation indicates an inversion of the stereocenter at position 16 relative to the parent voacarpine (or related sarpagine congeners like akuammidine).

The Stereochemical Challenge

- C-16 Position: Contains a methyl ester (COOMe). The chemical shift of H-16 and the C-16 carbon are highly sensitive to the anisotropic cone of the indole ring and the C-19 double bond.
- C-19/C-20 Ethylidene: The side chain geometry (vs) dictates the spatial proximity of the ethyl group to the indole nucleus, affecting chemical shifts via the Nuclear Overhauser Effect (NOE).

Materials & Methods

Sample Preparation

- Solvent: Deuterated Chloroform () is the standard solvent.
 - Note: If signal overlap occurs in the aliphatic region (1.5–3.5 ppm), Methanol- () is the preferred alternative to resolve the H-16/H-5/H-6 multiplets.
- Concentration: 2–5 mg of isolated compound in 600 L solvent.
- Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (600 MHz)

- Temperature: 298 K (25 °C).
- Referencing: Internal TMS (0.00, 0.00) or residual solvent peak (

:

7.26,

77.16).

Experimental Protocol: Assignment Workflow

Phase 1: The "Anchor" Signals (1D NMR)

Start by identifying the unambiguous signals that serve as entry points for the spin systems.

- Indole NH: Broad singlet, typically
7.8–8.5 ppm (exchangeable).
- Indole Aromatics (Ring A): Four protons (
7.0–7.5 ppm).
- Ethylidene Side Chain:
 - H-19 (Olefinic): Quartet,
~5.3–5.5 ppm.
 - H-18 (Methyl): Doublet,
~1.6–1.7 ppm.
- Ester Methyl: Singlet,
~3.7 ppm (integrates to 3H).

Phase 2: Spin System Assembly (COSY & HSQC)

Use HSQC to pair protons to carbons, then COSY to walk the connectivity.

- Fragment A (Indole): H-9
H-10

H-11

H-12.

- Fragment B (Side Chain): H-19

H-18 (Methyl).

- Fragment C (Aliphatic Cage):
 - Trace the bridgehead H-5 (~3–4 ppm) to H-6 methylene.
 - Trace H-3 (~4–5 ppm, often downfield due to N-4) to H-14 methylene.

Phase 3: Stereochemical Validation (HMBC & NOESY)

This is the critical step for "16-Epi" confirmation.

- HMBC: Link the ester carbonyl (~170-175) to H-16. This confirms the position of the ester.
- NOESY (The Stereochemical Lock):
 - 16-Epi Confirmation: In the epi isomer, the C-16 proton (H-16) usually shows a strong NOE correlation to the H-6 or H-5 protons depending on the specific cage distortion, but crucially, the relationship between the Ester OMe and the Ethylidene group changes.
 - 19E Geometry: Strong NOE between H-19 and H-21 (or H-15), and between H-18 (Me) and the indole ring (if spatially close).

Results & Discussion: Spectral Data Analysis

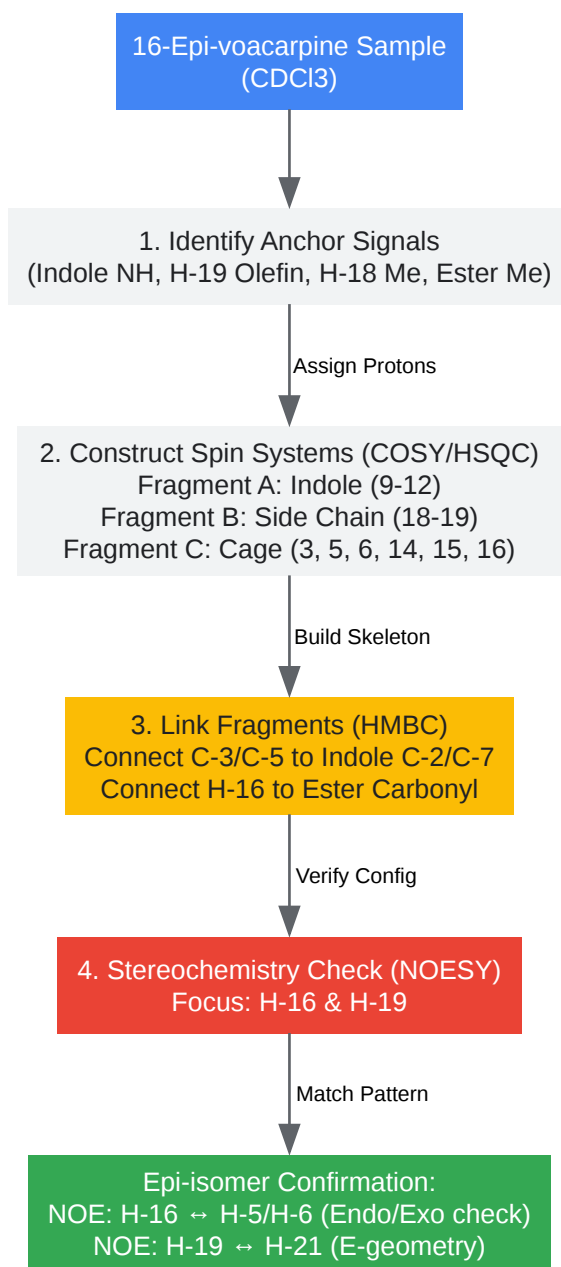
Representative Chemical Shift Data

Note: Values are representative of 19E-sarpagine alkaloids in CDCl₃. Exact shifts vary with concentration and specific substitutions.

Position	(ppm)	(ppm)	Multiplicity	Key HMBC Correlations (H C)
2	~135.0	-	Cq	H-6, H-3
3	~50-55	~4.20	d/m	C-2, C-14
5	~55-60	~3.40	m	C-3, C-21
6	~20-25	~2.0/2.8	m	C-2, C-7
7	~108.0	-	Cq	H-9, H-5
16	~45-50	~3.10	s/d	C-22 (Ester), C-15
18	~12-13	~1.65	d	C-19, C-20
19	~115-120	~5.40	q	C-21, C-15
20	~130-135	-	Cq	H-18, H-19
22 (CO)	~172.0	-	Cq	H-16, OMe
OMe	~52.0	~3.70	s	C-22
NH	-	~8.00	br s	C-2, C-7, C-8

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the C-16 stereochemistry and the sarpagine cage connectivity.

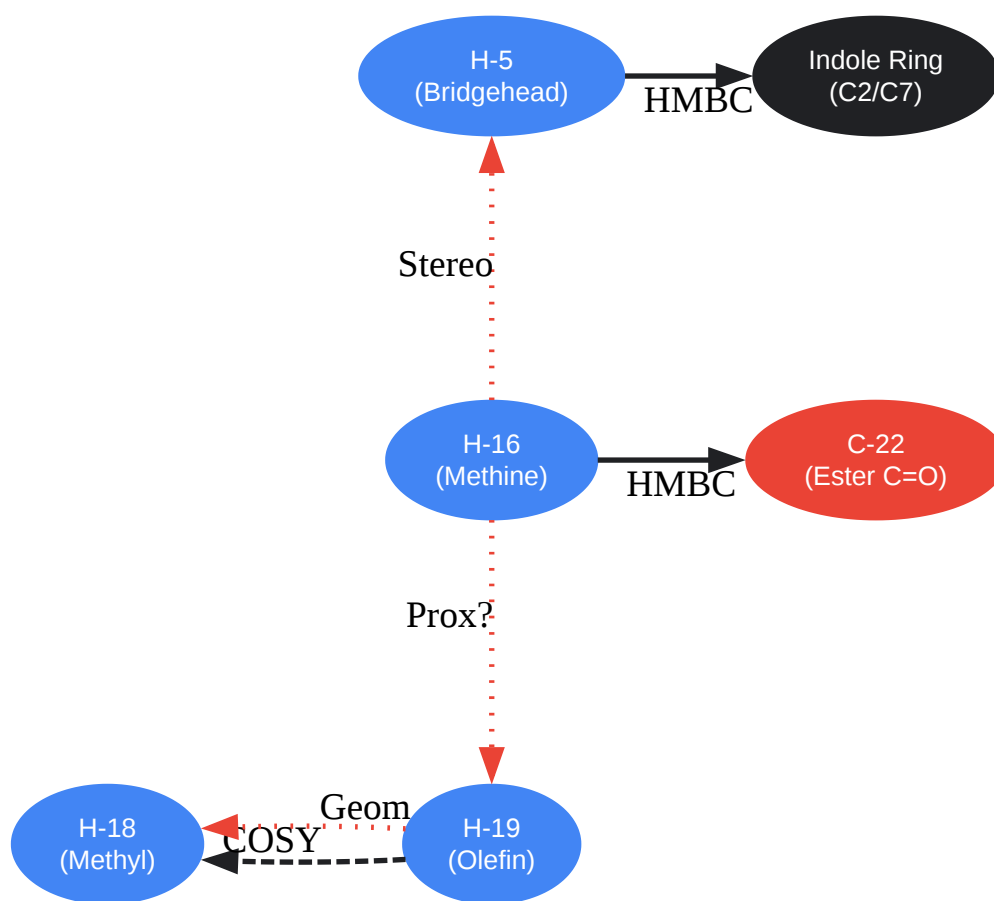


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Caption: Logical workflow for the NMR assignment of **16-Epi-voacarpine**, moving from 1D anchor points to 2D stereochemical validation.

Correlation Map

The connectivity within the sarpagine skeleton is complex.[3] The diagram below visualizes the key HMBC (Long-range C-H) and NOESY (Spatial) correlations required to confirm the structure.



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Caption: Key HMBC (Solid) and NOESY (Dotted) correlations. The H-16 to H-5 NOE is critical for assigning the C-16 epimer.

References

- Isolation from *Gelsemium elegans*
 - Su, Y., et al. (2011). "Alkaloids from *Gelsemium elegans*." *Journal of Natural Products*. (Validates the presence of **19E-16-epi-voacarpine** in this species).
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- Sarpagine Skeleton NMR Data: Majumder, P. L., et al. (1987). "Carbon-13 NMR spectra of some sarpagine-type alkaloids." *Phytochemistry*. (Provides baseline shifts for the sarpagine core).

- General NMR Protocols for Alkaloids: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocol reference).

Disclaimer: The chemical shifts provided are representative of the sarpagine class.^{[4][5][6][7]}

Exact values may shift by

0.5 ppm depending on concentration and pH. Always confirm assignments with 2D data.

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Sources

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